molecular formula C8H8O2S2 B145460 Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione CAS No. 129679-44-3

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione

Cat. No. B145460
CAS RN: 129679-44-3
M. Wt: 200.3 g/mol
InChI Key: FYAVTWHVSDVSOW-UHFFFAOYSA-N
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Description

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, commonly known as DTT, is a synthetic compound that has been extensively studied for its potential applications in various fields. DTT is a heterocyclic compound that contains a thiophene ring and a cyclic ketone, making it a promising candidate for use in organic electronics, optoelectronics, and as a building block for the synthesis of other compounds.

Mechanism Of Action

DTT acts as a π-conjugated system, which enables it to participate in electron transport and energy transfer processes. The thiophene ring in DTT is responsible for its electron-donating properties, while the cyclic ketone group acts as an electron acceptor. This unique combination of properties makes DTT a promising candidate for use in various electronic devices.
Biochemical and Physiological Effects:
DTT has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that DTT exhibits antioxidant and anti-inflammatory properties, which could have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DTT in lab experiments is its ease of synthesis and purification. DTT is also stable under ambient conditions, making it easy to handle and store. However, one limitation of using DTT is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for the study of DTT. Some possible areas of research include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the electronic and optical properties of DTT and its derivatives.
3. Development of new organic semiconductors based on DTT.
4. Study of the potential therapeutic applications of DTT and its derivatives.
5. Investigation of the environmental impact of DTT and its derivatives.
Conclusion:
DTT is a promising compound with many potential applications in various fields, including organic electronics, optoelectronics, and as a building block for the synthesis of other compounds. While much research has been done on the synthesis and electronic properties of DTT, there is still much to be explored in terms of its biochemical and physiological effects and potential therapeutic applications. Further research in these areas could lead to the development of new and exciting applications for this versatile compound.

Synthesis Methods

The synthesis of DTT involves the reaction of 2,5-dibromothiophene-3,4-dicarboxylic acid with ethylene glycol in the presence of a catalyst such as triethylamine. The reaction proceeds through a series of steps, including esterification, cyclization, and reduction, to yield the final product.

Scientific Research Applications

DTT has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, including conjugated polymers, small molecules, and dendrimers.

properties

CAS RN

129679-44-3

Product Name

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione

Molecular Formula

C8H8O2S2

Molecular Weight

200.3 g/mol

IUPAC Name

5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione

InChI

InChI=1S/C8H8O2S2/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2

InChI Key

FYAVTWHVSDVSOW-UHFFFAOYSA-N

SMILES

C1CC2C3C(C1SC3=O)C(=O)S2

Canonical SMILES

C1CC2C3C(C1SC3=O)C(=O)S2

synonyms

DETTD
dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione

Origin of Product

United States

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